molecular formula C17H17F3N2O3S B4388075 N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide

Cat. No. B4388075
M. Wt: 386.4 g/mol
InChI Key: HNJIJVSWVSPEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, also known as EPAG, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. EPAG is a type of glycine transporter 1 (GlyT1) inhibitor, which means that it can block the reuptake of glycine in the brain, leading to an increase in the concentration of glycine in the synapses. This increase in glycine concentration has been linked to various physiological and biochemical effects, which will be discussed in

Mechanism of Action

N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide works by inhibiting the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in various physiological processes, including the regulation of NMDA receptor function. When N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide blocks the reuptake of glycine, it leads to an increase in the concentration of glycine in the synapses, which can enhance NMDA receptor function and lead to the various physiological and biochemical effects mentioned above.
Biochemical and Physiological Effects
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide has been linked to various biochemical and physiological effects, including improved cognitive function, antidepressant effects, and neuroprotection. Studies have shown that N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide can improve cognitive function in animal models, including memory and learning. N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide has also been shown to have antidepressant effects in animal models, which may be due to its ability to enhance NMDA receptor function. Finally, N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide has several advantages and limitations for lab experiments. One advantage is that it is a selective GlyT1 inhibitor, which means that it can specifically target the reuptake of glycine in the brain. This specificity can be useful in studying the role of glycine in various physiological processes. However, one limitation is that N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide can have off-target effects, which may complicate the interpretation of results. Another limitation is that N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide. One direction is to explore the potential therapeutic applications of N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. Another direction is to investigate the potential side effects of N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide and to develop strategies to mitigate these effects. Finally, future research can focus on optimizing the synthesis and purification methods for N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, which may lead to more efficient and cost-effective production of this compound.

Scientific Research Applications

N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide has been used in various scientific research applications, including studies on the role of glycine in the brain and the potential therapeutic applications of GlyT1 inhibitors. N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide has been shown to increase the concentration of glycine in the synapses, which can lead to an enhancement of NMDA receptor function. This enhancement has been linked to various physiological and biochemical effects, including improved cognitive function, antidepressant effects, and neuroprotection.

properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c1-2-22(26(24,25)13-8-4-3-5-9-13)12-16(23)21-15-11-7-6-10-14(15)17(18,19)20/h3-11H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJIJVSWVSPEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1C(F)(F)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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